molecular formula C7H16ClNO B15148408 2-Ethylpiperidin-4-ol hydrochloride

2-Ethylpiperidin-4-ol hydrochloride

Cat. No.: B15148408
M. Wt: 165.66 g/mol
InChI Key: HGJWXWGUXGKQMZ-UHFFFAOYSA-N
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Description

2-Ethylpiperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylpiperidine with hydrochloric acid, leading to the formation of the hydrochloride salt. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the piperidine ring followed by functionalization to introduce the ethyl and hydroxyl groups. The final step involves the conversion to the hydrochloride salt, ensuring high purity and yield suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation using reagents like thionyl chloride or bromine.

Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-Ethylpiperidin-4-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Ethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    Piperidine: The parent compound with a similar structure but lacking the ethyl and hydroxyl groups.

    2-Methylpiperidin-4-ol: A closely related compound with a methyl group instead of an ethyl group.

    4-Hydroxypiperidine: Another similar compound with a hydroxyl group at the 4-position but without the ethyl group.

Uniqueness: 2-Ethylpiperidin-4-ol hydrochloride is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-ethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6-9H,2-5H2,1H3;1H

InChI Key

HGJWXWGUXGKQMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1)O.Cl

Origin of Product

United States

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